5-Methylisoxazole-3-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

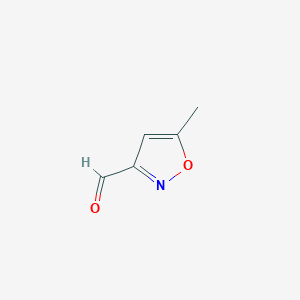

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-2-5(3-7)6-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOCVXUEFWNRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383593 | |

| Record name | 5-methylisoxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62254-74-4 | |

| Record name | 5-methylisoxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylisoxazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methylisoxazole-3-carboxaldehyde: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Methylisoxazole-3-carboxaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated a wide range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of key data, detailed experimental protocols, and workflow visualizations to facilitate further investigation and utilization of this compound.

Introduction

Heterocyclic compounds are fundamental building blocks in the design and development of new therapeutic agents. Among them, isoxazole derivatives have garnered considerable attention due to their diverse pharmacological profiles, which include anti-inflammatory, analgesic, antimicrobial, and anticancer activities. This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules, making a thorough understanding of its chemical characteristics essential for its effective application in drug discovery pipelines.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a colorless to light yellow crystalline substance.[1] It is soluble in many organic solvents while being only slightly soluble in water.[2] It is classified as a dangerous good for transport and may be subject to additional shipping charges.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 62254-74-4 | [3] |

| Molecular Formula | C₅H₅NO₂ | [3] |

| Molecular Weight | 111.10 g/mol | [3] |

| Melting Point | 30-34 °C | |

| Boiling Point | 53-57 °C at 8 mmHg | [2] |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 56 °C (133 °F) - closed cup | [2] |

| Appearance | Colorless to light yellow crystal or liquid | [2] |

| Solubility | Soluble in alcohols, ethers, and ketones; slightly soluble in water. | [2] |

Spectroscopic Data (Predicted and Inferred)

3.1. 1H NMR Spectroscopy (Predicted)

-

δ ~2.5 ppm (s, 3H): Methyl protons (-CH₃) at the C5 position of the isoxazole ring.

-

δ ~6.8 ppm (s, 1H): Proton (H4) on the C4 position of the isoxazole ring.

-

δ ~9.9 ppm (s, 1H): Aldehyde proton (-CHO) at the C3 position.

3.2. 13C NMR Spectroscopy (Predicted)

-

δ ~12 ppm: Methyl carbon (-CH₃).

-

δ ~105 ppm: C4 of the isoxazole ring.

-

δ ~158 ppm: C3 of the isoxazole ring.

-

δ ~170 ppm: C5 of the isoxazole ring.

-

δ ~185 ppm: Aldehyde carbonyl carbon (-CHO).

3.3. Infrared (IR) Spectroscopy (Predicted)

-

~2900-3000 cm⁻¹: C-H stretching from the methyl group.

-

~2720 cm⁻¹ and ~2820 cm⁻¹: Characteristic C-H stretching of the aldehyde group.

-

~1700 cm⁻¹: Strong C=O stretching of the aldehyde carbonyl group.

-

~1600 cm⁻¹: C=N stretching of the isoxazole ring.

-

~1450-1550 cm⁻¹: C=C stretching of the isoxazole ring.

3.4. Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 111.

-

Major Fragments: Fragmentation is expected to occur via the loss of the aldehyde proton (M-1, m/z = 110), the formyl group (M-29, m/z = 82), and potentially cleavage of the isoxazole ring.

Experimental Protocols

4.1. Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from the commercially available 2,5-hexanedione. The first step involves the synthesis of the precursor, 5-methylisoxazole-3-carboxylic acid, followed by its reduction to the corresponding aldehyde.

Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid [1]

-

Materials:

-

2,5-Hexanedione

-

Nitric acid (5.2M)

-

Crushed ice

-

Aqueous methanol

-

-

Procedure:

-

Place nitric acid (0.2 L, 5.2M) in a 1000 mL round-bottom flask equipped with a reflux condenser.

-

Heat the nitric acid to its boiling point and then turn off the heat source.

-

Carefully add 2,5-hexanedione (45.751 g, 0.4 mol) through the reflux condenser over a period of approximately 1 hour.

-

After the addition is complete, heat the solution to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the light-yellow solution into 200 g of crushed ice and keep it in an ice bath for 30 minutes.

-

Filter the precipitated crystals, wash with ice-cold water, and dry.

-

Recrystallize the crude product from aqueous methanol to obtain pure 5-methylisoxazole-3-carboxylic acid.

-

Step 2: Reduction of 5-Methylisoxazole-3-carboxylic Acid to this compound (General Procedure)

-

Materials:

-

5-Methylisoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

A suitable reducing agent (e.g., Diisobutylaluminium hydride (DIBAL-H), Lithium tri-tert-butoxyaluminum hydride)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Anhydrous pyridine (if using SOCl₂)

-

-

Procedure:

-

Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride. A common method is to reflux the carboxylic acid with an excess of thionyl chloride and a catalytic amount of pyridine in an anhydrous solvent until the reaction is complete (monitored by the cessation of gas evolution).

-

Reduction: The crude acid chloride is then dissolved in an anhydrous solvent and cooled to a low temperature (typically -78 °C). A stoichiometric amount of a suitable reducing agent (e.g., DIBAL-H) is added dropwise.

-

Work-up: The reaction is quenched with a suitable reagent (e.g., methanol, saturated aqueous ammonium chloride) and allowed to warm to room temperature. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

4.2. Purification

The crude this compound can be purified by either recrystallization or column chromatography.[4]

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system and collect the fractions containing the pure product (monitored by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Reactivity and Applications in Drug Discovery

The aldehyde functional group in this compound is a key reactive site, allowing for a variety of chemical transformations. It can readily undergo nucleophilic addition, condensation reactions, and oxidation/reduction, making it a valuable synthon for creating diverse chemical libraries for biological screening.

The isoxazole core is a known bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Derivatives of 5-methylisoxazole have shown a broad spectrum of biological activities.

Figure 1: A generalized workflow for the utilization of this compound in a drug discovery program.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[2] It is also a flammable solid.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Keep away from sources of ignition.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. This technical guide provides a consolidated resource of its chemical properties, synthetic methodologies, and a conceptual framework for its application in drug discovery. The information presented herein is intended to empower researchers to explore the full potential of this and related isoxazole derivatives in the quest for new medicines.

References

In-Depth Technical Guide: 5-Methylisoxazole-3-carboxaldehyde (CAS: 62254-74-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carboxaldehyde is a heterocyclic aldehyde containing an isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to participate in various biological interactions and its favorable metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile building block in drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. This data is essential for handling, storage, and use of the compound in a laboratory setting.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-methyl-1,2-oxazole-3-carbaldehyde | [1] |

| CAS Number | 62254-74-4 | [1][2][3][4] |

| Molecular Formula | C₅H₅NO₂ | [1][2][3][4] |

| Molecular Weight | 111.10 g/mol | [1][4] |

| Appearance | Colorless to light yellow crystal or liquid | [2] |

| Melting Point | 30-34 °C | [2][3] |

| Boiling Point | 53-57 °C at 8 mmHg | [2] |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 56 °C (132.8 °F) - closed cup | [3] |

| Solubility | Soluble in many organic solvents (alcohols, ethers, ketones), slightly soluble in water. | [2] |

| Hazard Statements | H228: Flammable solidH302: Harmful if swallowed | [1][3] |

| Precautionary Statements | P210, P240, P241, P264, P270, P280, P301+P317, P330, P370+P378, P501 | [1] |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [3] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid or alcohol. The following protocols are based on established methods for the synthesis of the precursor, 5-methylisoxazole-3-carboxylic acid, and a general oxidation method to furnish the aldehyde.

Experimental Protocol: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

This protocol describes the synthesis of the key precursor, 5-methylisoxazole-3-carboxylic acid, from 2,5-hexanedione.[5]

Materials:

-

2,5-hexanedione

-

Nitric acid (5.2M)

-

Crushed ice

-

Ice water

-

Erlenmeyer flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Place 0.2 L of 5.2M nitric acid in a 1000 mL Erlenmeyer flask equipped with a reflux condenser and heat to boiling.

-

Turn off the heat source and add 45.751 g (0.40 mol) of 2,5-hexanedione through the reflux condenser at a rate of approximately 2 drops per second until the evolution of brown NO₂ gas is observed.

-

Reduce the addition rate to 1 drop per second.

-

Once a stable reflux is achieved, apply gentle heating.

-

After the addition of 2,5-hexanedione is complete (approximately 1 hour), increase the heat and maintain the solution at a boil for at least 1.5 hours.

-

Pour the resulting light yellow solution into 200 g of crushed ice and place the mixture in an ice/water bath for 30 minutes.

-

Isolate the precipitated crystals by filtration, wash with 200 mL of ice water, and air dry to yield 5-methylisoxazole-3-carboxylic acid.

Experimental Protocol: Oxidation to this compound

This is a general procedure for the oxidation of a primary alcohol to an aldehyde, which can be adapted from the corresponding alcohol of 5-methylisoxazole-3-carboxylic acid (after reduction). A common and mild oxidizing agent for this transformation is pyridinium chlorochromate (PCC).

Materials:

-

(5-methylisoxazol-3-yl)methanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a stirred solution of (5-methylisoxazol-3-yl)methanol in anhydrous dichloromethane (DCM) in a round-bottom flask, add 1.5 equivalents of pyridinium chlorochromate (PCC).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Applications in Drug Development

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Carboxamide Derivatives

The aldehyde can be readily oxidized to the corresponding carboxylic acid, which can then be converted to a variety of carboxamides. Isoxazole carboxamides are known to exhibit a range of biological activities, including antitubercular properties.[3]

Reductive Amination

This compound can undergo reductive amination with a wide range of primary and secondary amines to introduce diverse substituents and build molecular complexity. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

Role as a Precursor in Bioactive Molecules

While direct involvement in signaling pathways for this specific aldehyde is not extensively documented, the isoxazole motif is a key component in numerous bioactive molecules. For instance, derivatives of isoxazoles are being investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases and inflammation.[1] The synthesis of potent sEH inhibitors like GSK2256294 highlights the importance of isoxazole-containing building blocks in modern drug discovery.[1][6]

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway to this compound and its subsequent conversion to carboxamide derivatives, which are of interest in medicinal chemistry.

Caption: Synthetic pathway to this compound and its derivatives.

Illustrative Signaling Pathway

Given that isoxazole derivatives are often explored as kinase inhibitors, the following diagram illustrates a generic kinase signaling pathway. This is a representative example of a pathway where a molecule derived from this compound could potentially exert its therapeutic effect.

Caption: A generic kinase signaling pathway targeted by isoxazole-based inhibitors.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials and the reactivity of its aldehyde functionality make it an attractive building block for the construction of diverse molecular libraries. Researchers in drug discovery and development can leverage this compound to synthesize novel isoxazole-containing molecules for screening against a wide range of biological targets, particularly in the areas of infectious diseases and oncology. Further exploration of the chemical space accessible from this compound is warranted to uncover new therapeutic agents.

References

A Technical Guide to the Spectroscopic Characterization of 5-Methylisoxazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylisoxazole-3-carboxaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public, experimentally-derived spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar isoxazole derivatives. Detailed experimental protocols for obtaining and verifying this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on known chemical shift ranges, characteristic infrared absorption frequencies, and expected mass spectrometric fragmentation patterns for isoxazole and aldehyde functionalities.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9-10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~6.5-6.7 | Singlet | 1H | Isoxazole ring proton (C4-H) |

| ~2.5-2.7 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~185-190 | Aldehyde carbon (CHO) |

| ~170-175 | Isoxazole ring carbon (C5) |

| ~155-160 | Isoxazole ring carbon (C3) |

| ~105-110 | Isoxazole ring carbon (C4) |

| ~12-15 | Methyl carbon (-CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (methyl) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~900-1200 | Medium-Strong | Ring stretching (isoxazole) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 111 | [M]⁺ (Molecular ion) |

| 110 | [M-H]⁺ |

| 82 | [M-CHO]⁺ |

| 54 | [M-CHO-CO]⁺ or Retro-Diels-Alder fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts relative to TMS.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

The sample will be vaporized and separated by the gas chromatograph before entering the mass spectrometer.

-

In the ion source, the sample molecules will be bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Stability and Storage of 5-Methylisoxazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability and recommended storage conditions for 5-Methylisoxazole-3-carboxaldehyde (CAS No. 62254-74-4), a key heterocyclic building block in organic synthesis. Adherence to proper handling and storage protocols is critical to ensure its purity, reactivity, and shelf-life for research and development applications.

Physicochemical Properties

This compound is a colorless to light yellow solid with a low melting point.[1] Its physical properties are crucial for determining appropriate handling procedures. For instance, its low melting point (30-34°C) means it may be liquid at or near ambient temperatures in warmer climates.[1] It is readily soluble in organic solvents like alcohols, ethers, and ketones but only slightly soluble in water.[1]

A summary of its key physicochemical data is presented below.

| Property | Value | Source(s) |

| CAS Number | 62254-74-4 | [1][2] |

| Molecular Formula | C₅H₅NO₂ | [1][2] |

| Molecular Weight | 111.10 g/mol | [2] |

| Appearance | Colorless to light yellow crystal or solid | [1] |

| Melting Point | 30-34 °C | [1] |

| Boiling Point | 53-57 °C @ 8 mmHg | [1] |

| Flash Point | 56 °C (132.8 °F) - closed cup | |

| Purity | Commonly available at ≥94% or 95% | [2] |

Chemical Stability and Handling

General Stability: The compound is reported to be stable under standard ambient conditions (room temperature) but may decompose when exposed to high temperatures or light.[1][3] As a flammable solid, it should be kept away from sources of ignition.[1]

Key Incompatibilities: The primary chemical incompatibility is with strong oxidizing agents.[3] The aldehyde functional group is susceptible to oxidation, which can lead to the formation of impurities.

Safety Precautions: this compound is classified as harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn during handling.[1] All operations should be conducted in a well-ventilated area.[1]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, specific storage conditions are required. The most frequently cited recommendation is refrigerated or frozen storage.

| Parameter | Recommendation | Source(s) |

| Temperature | -20°C | [1][4] |

| Atmosphere | Store in a tightly closed container. | [3] |

| Environment | Keep in a dry, cool, and well-ventilated place. | [3][5] |

| Moisture | Store sealed and away from moisture. | [4] |

Potential Degradation Pathway

While specific degradation kinetic studies for this compound are not widely published, the most probable degradation route under improper storage (e.g., exposure to air/oxidants) is the oxidation of the aldehyde moiety. This reaction would convert the aldehyde to its corresponding carboxylic acid, 5-Methylisoxazole-3-carboxylic acid.

References

An In-depth Technical Guide on the Solubility of 5-Methylisoxazole-3-carboxaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 5-methylisoxazole-3-carboxaldehyde in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this guide also furnishes a detailed experimental protocol for determining the solubility of this compound in a laboratory setting.

Core Compound Information

| IUPAC Name | 5-methylisoxazole-3-carbaldehyde |

| Synonyms | 5-Methyl-3-isoxazolecarboxaldehyde |

| CAS Number | 62254-74-4 |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| Appearance | Colorless to light yellow crystal or liquid |

| Melting Point | 30-34 °C |

Qualitative Solubility Data

Published data on the quantitative solubility of this compound is scarce. However, qualitative assessments indicate its general behavior in different solvent classes. This information is summarized in the table below.

| Solvent Class | General Solubility | Specific Solvents |

| Alcohols | Readily Soluble[1] | Methanol, Ethanol |

| Ketones | Readily Soluble[1] | Acetone |

| Ethers | Readily Soluble[1] | Diethyl ether |

| Aqueous | Slightly Soluble[1] | Water |

It is important to note that a related compound, 5-methylisoxazole-3-carboxylic acid, is reported to be only slightly soluble in dimethyl sulfoxide (DMSO) and methanol. While this may offer some indication, direct extrapolation of solubility characteristics from a carboxylic acid to an aldehyde is not recommended due to differences in polarity and hydrogen bonding capabilities.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the solubility of a solid organic compound in a liquid solvent.

Objective

To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a controlled temperature.

Materials

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Scintillation vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Volumetric flasks

-

Micropipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure

-

Preparation of Solvent: Add a known volume of the selected organic solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or on a stirrer in an incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a micropipette. Immediately filter the solution using a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Concentration Analysis: Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Logical Relationship for Solubility Testing

The decision-making process for solubility testing can be visualized as a flowchart. This helps in systematically categorizing the solubility of a compound.

Caption: Decision tree for qualitative solubility assessment.

References

An In-depth Technical Guide to the Synthesis of 5-Methylisoxazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-methylisoxazole-3-carboxaldehyde, a crucial intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the necessary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through the formation and subsequent functional group manipulation of a key intermediate, 5-methylisoxazole-3-carboxylic acid. Two primary pathways for the synthesis of this carboxylic acid are well-documented, starting from readily available laboratory chemicals. Once obtained, the carboxylic acid can be converted to the target aldehyde via a two-step reduction-oxidation sequence or through the formation of an acid chloride followed by reduction.

Data Summary of Synthetic Routes

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound, allowing for a clear comparison of different methodologies.

Table 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid

| Starting Material(s) | Reagent(s) | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) |

| 2,5-Hexanedione | Nitric acid (5.2M) | - | ~3 hours | Reflux | 81 |

| Acetone, Diethyl oxalate | Sodium ethoxide, Hydroxylamine hydrochloride, Lithium hydroxide | Ethanol, THF, Water | Multistep | 0 - Reflux | Not specified |

Table 2: Conversion of 5-Methylisoxazole-3-carboxylic acid to this compound

| Intermediate | Reaction Type | Reagent(s) | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) |

| 5-Methylisoxazole-3-carboxylic acid | Reduction to alcohol | Specific protocol needed | - | - | - | - |

| 5-Methylisoxazole-3-methanol | Oxidation to aldehyde | Dess-Martin Periodinane | Dichloromethane | Short | Room Temp. | High (typical) |

| 5-Methylisoxazole-3-carboxylic acid | Conversion to acid chloride | Thionyl chloride (SOCl₂) | - | Not specified | Not specified | High (typical) |

| 5-Methylisoxazole-3-carbonyl chloride | Reduction to aldehyde | Specific protocol needed | - | - | - | - |

Experimental Protocols

Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid from 2,5-Hexanedione[1]

This one-pot synthesis offers a high-yield route to the key carboxylic acid intermediate.

Materials:

-

2,5-Hexanedione

-

Nitric acid (5.2M)

-

Crushed ice

-

Aqueous methanol (for recrystallization)

Procedure:

-

In a 1000 mL round-bottom flask equipped with a reflux condenser, heat 0.2 L of 5.2M nitric acid to its boiling point.

-

Turn off the heat source and add 45.751 g (0.4 M) of 2,5-hexanedione through the reflux condenser.

-

After the addition of 2,5-hexanedione is complete (approximately 1 hour), increase the heat and reflux the solution for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the light yellow solution into 200 g of crushed ice and place the mixture in an ice bath for 30 minutes.

-

Filter the precipitated crystals, wash with ice water, and dry.

-

Recrystallize the crude product from aqueous methanol to obtain pure 5-methylisoxazole-3-carboxylic acid.

-

Yield: 81%.

Protocol 2: Synthesis of 5-Methylisoxazole-3-carboxylic acid from Acetone and Diethyl Oxalate[2]

This multi-step synthesis provides an alternative route to the carboxylic acid intermediate.

Step 1: Formation of the Sodium Salt of an Intermediate

-

Carefully add 1.61 g (70 mmol) of sodium to 150 mL of ethanol at 23 °C under a nitrogen atmosphere with stirring.

-

Once all the sodium has dissolved, add a mixture of 4.4 mL (60 mmol) of acetone and 8.14 mL (60 mmol) of diethyl oxalate dropwise over 2 minutes.

-

Stir the resulting mixture for an additional hour.

Step 2 & 3: Cyclization and Hydrolysis

-

Cool the reaction mixture to 0 °C and add a mixture of concentrated sulfuric acid and ice until the solution becomes cloudy yellow.

-

Extract the mixture with dichloromethane (2 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting ethyl ester is then hydrolyzed by dissolving it in THF (10 mL) and adding an aqueous solution of LiOH (1N, 8.4 mL).

-

Heat the mixture to reflux for 20 minutes.

-

Cool the reaction mixture to 23 °C and adjust the pH to 3 with saturated citric acid.

-

Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylisoxazole-3-carboxylic acid.

Protocol 3: Oxidation of 5-Methylisoxazole-3-methanol to this compound (General Procedure)

While a specific protocol for this substrate is not detailed in the search results, a general procedure using Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent, is provided below.[1][2][3]

Materials:

-

5-Methylisoxazole-3-methanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Sodium thiosulfate solution

Procedure:

-

Dissolve 5-methylisoxazole-3-methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add 1.1 to 1.5 equivalents of DMP to the solution at room temperature with stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.

-

Stir the mixture vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography if necessary.

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

Caption: Synthesis of the carboxylic acid intermediate from 2,5-Hexanedione.

Caption: Two-step conversion of the carboxylic acid to the target aldehyde.

Caption: Alternative route via an acid chloride intermediate.

References

A Comprehensive Technical Guide to the Physical Properties of 5-Methylisoxazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carboxaldehyde is a heterocyclic organic compound that serves as a vital building block in the synthesis of a wide array of more complex molecules.[1][2] With the chemical formula C₅H₅NO₂, its structural framework, featuring an isoxazole ring substituted with a methyl and a formyl group, makes it a versatile intermediate in medicinal chemistry and agrochemical development.[3] This document provides an in-depth overview of its core physical properties, experimental methodologies for their determination, and its role in synthetic pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol [2][4] |

| CAS Number | 62254-74-4[1][2][4] |

| Appearance | Colorless to light yellow crystal or solid[1][2] |

| Melting Point | 30-34 °C (lit.)[1][2] |

| Boiling Point | 53-57 °C at 8 mmHg |

| Density | 1.189 ± 0.06 g/cm³ (Predicted)[1] |

| Flash Point | 56 °C (132.8 °F) - closed cup[2] |

| Vapor Pressure | 0.099 mmHg at 25°C[1] |

| Refractive Index | 1.516[1] |

| Solubility | Slightly soluble in water; readily soluble in organic solvents like alcohols, ethers, and ketones.[1] |

| Purity | Typically available at ≥94% or 95% purity.[2][4] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical research and development. Below are detailed methodologies for measuring the key physical constants of this compound.

1. Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. The open capillary method is a standard and widely used technique.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover or Büchi), capillary tubes (sealed at one end), thermometer, and a sample of this compound.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting range.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

-

2. Boiling Point Determination (Vacuum Distillation)

For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure (vacuum distillation) is employed.

-

Apparatus: A distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a manometer.

-

Procedure:

-

The sample is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled and sealed, ensuring all joints are airtight.

-

The system is evacuated to the desired pressure (e.g., 8 mmHg), which is monitored with a manometer.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady condensation of vapor is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

3. Solubility Assessment

Solubility is determined by observing the dissolution of a solute in a solvent.

-

Apparatus: Test tubes, vortex mixer, a set of common laboratory solvents (e.g., water, ethanol, acetone, diethyl ether).

-

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A small volume of the chosen solvent (e.g., 1 mL) is added.

-

The mixture is agitated using a vortex mixer at a controlled temperature (e.g., 25 °C).

-

The mixture is visually inspected for the disappearance of the solid phase.

-

If the solid dissolves completely, it is deemed "soluble." If it remains undissolved, it is "insoluble" or "slightly soluble." The process can be quantified by gradually adding more solute until saturation is reached.

-

Role in Chemical Synthesis: A Workflow Example

This compound is a key intermediate. For instance, it can be synthesized from 5-methylisoxazole-3-carboxylic acid and subsequently used to create various carboxamide derivatives, which have been investigated for potential antitubercular activities.[5] The logical workflow below illustrates this synthetic pathway.

Caption: Synthetic pathway from carboxylic acid to carboxamide derivatives via the aldehyde intermediate.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as a flammable solid and can be harmful if swallowed.[2] It may cause irritation to the skin, eyes, and respiratory system.[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1][6] In case of dust formation, use a dust mask.[2]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[6][7] It should be kept away from sources of ignition.[1]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If ingested or in case of extensive skin contact, seek medical attention.[6]

This guide provides a foundational understanding of the physical properties and handling of this compound for professionals engaged in chemical research and drug development.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 5-Methylisoxazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 5-Methylisoxazole-3-carboxaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. This document collates and presents key structural and spectroscopic data, offering insights into the compound's geometry, electronic properties, and vibrational characteristics. While a definitive crystal structure for the title compound is not publicly available, this guide leverages high-quality crystallographic data from its immediate precursor, 5-Methylisoxazole-3-carboxylic acid, to provide a robust model of its core structure. This experimental data is supplemented with established spectroscopic principles to elucidate the bonding environment. Detailed experimental protocols for the synthesis of related isoxazole derivatives are also provided to give context to its chemical accessibility.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a planar, five-membered isoxazole ring substituted with a methyl group at the 5-position and a carboxaldehyde group at the 3-position. The isoxazole ring is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions, which significantly influences its electronic distribution and chemical reactivity.

Due to the lack of a published crystal structure for this compound, the geometric parameters of the closely related 5-Methylisoxazole-3-carboxylic acid provide the most accurate available experimental data for the core ring structure. The crystal structure of 5-Methylisoxazole-3-carboxylic acid reveals a nearly planar conformation of the isoxazole ring.[1]

Visualization of Molecular Structure

The logical relationship and atom numbering of this compound are depicted in the following diagram.

Caption: Ball-and-stick model of this compound.

Bond Lengths and Angles

The following tables summarize the experimental bond lengths and angles for the isoxazole ring and methyl group of 5-Methylisoxazole-3-carboxylic acid, which are expected to be highly comparable to those in this compound.[1] The geometry of the carboxaldehyde group is based on typical values for similar aromatic aldehydes.

Table 1: Experimental Bond Lengths for 5-Methylisoxazole-3-carboxylic acid [1]

| Bond | Length (Å) |

| O2-N1 | 1.411(2) |

| N1-C3 | 1.312(2) |

| C3-C4 | 1.422(3) |

| C4-C5 | 1.346(3) |

| C5-O2 | 1.343(2) |

| C5-C6 | 1.482(3) |

| C3-C7 | 1.480(3) |

| O7-C7 | 1.314(2) |

| O8-C7 | 1.211(2) |

Table 2: Experimental Bond Angles for 5-Methylisoxazole-3-carboxylic acid [1]

| Angle | Angle (°) |

| C3-N1-O2 | 109.8(2) |

| C5-O2-N1 | 105.7(1) |

| N1-C3-C4 | 112.1(2) |

| C5-C4-C3 | 104.5(2) |

| O2-C5-C4 | 107.9(2) |

| N1-C3-C7 | 116.3(2) |

| C4-C3-C7 | 121.6(2) |

| O2-C5-C6 | 115.1(2) |

| C4-C5-C6 | 137.0(2) |

| O8-C7-O7 | 122.9(2) |

| O8-C7-C3 | 122.8(2) |

| O7-C7-C3 | 114.3(2) |

Spectroscopic Data and Bonding Analysis

Spectroscopic techniques provide valuable information about the electronic environment and vibrational modes of the molecule, which are directly related to its bonding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton on the isoxazole ring (H4) is expected to appear as a singlet in the aromatic region. The aldehyde proton will also be a singlet, typically deshielded and found further downfield. The methyl protons will appear as a singlet in the aliphatic region.

-

¹³C NMR: The carbon atoms of the isoxazole ring will have distinct chemical shifts in the aromatic region. The carbonyl carbon of the aldehyde group will be significantly deshielded. The methyl carbon will appear in the aliphatic region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | - | ~158-162 |

| C4 | ~6.5-6.8 | ~105-110 |

| C5 | - | ~170-175 |

| C6 (CH₃) | ~2.4-2.6 | ~12-15 |

| C7 (CHO) | ~9.8-10.2 | ~185-190 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | Stretching | 1710-1685 |

| C-H (Aldehyde) | Stretching | 2830-2695 (two bands) |

| C=N (Isoxazole ring) | Stretching | ~1600-1580 |

| C=C (Isoxazole ring) | Stretching | ~1500-1450 |

| N-O (Isoxazole ring) | Stretching | ~1400-1350 |

| C-H (sp² on ring) | Stretching | ~3100-3000 |

| C-H (sp³ in methyl) | Stretching | ~2975-2850 |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, general synthetic strategies for related isoxazole aldehydes often involve the oxidation of the corresponding alcohol or the hydrolysis of a dihalomethyl precursor. A plausible synthetic workflow is outlined below.

Synthesis of this compound from 5-Methylisoxazole-3-methanol

A common method for the synthesis of aldehydes is the oxidation of primary alcohols.

Caption: Synthetic workflow for the preparation of the title compound.

Protocol Outline:

-

Dissolution: Dissolve 5-methylisoxazole-3-methanol in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Oxidation: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC), or perform a Swern or Dess-Martin oxidation. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Quenching and Workup: Quench the reaction appropriately depending on the oxidant used. Perform an aqueous workup to remove inorganic byproducts. Extract the aqueous layer with an organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. By leveraging experimental data from a closely related crystalline compound and established spectroscopic principles, a comprehensive picture of its geometry and electronic nature has been presented. The provided data and protocols serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating further investigation and application of this important heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols: 5-Methylisoxazole-3-carboxaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-methylisoxazole-3-carboxaldehyde and its derivatives in medicinal chemistry. This versatile building block is a cornerstone in the synthesis of a variety of bioactive molecules, demonstrating significant potential in the development of novel therapeutics. Detailed protocols for the synthesis and biological evaluation of key derivatives are provided below, along with quantitative data to support further research and development.

Introduction

This compound is a heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of compounds with a broad spectrum of pharmacological activities.[1] The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in various biological interactions. Derivatives of this compound have been extensively explored for their therapeutic potential, leading to the discovery of potent antitubercular, antibacterial, anti-inflammatory, and anticancer agents.[2][3][4][5]

Key Applications and Bioactive Derivatives

The aldehyde functional group of this compound provides a reactive handle for a multitude of chemical transformations, primarily the synthesis of carboxamide derivatives. These derivatives have shown significant promise in several therapeutic areas.

Antitubercular and Antibacterial Agents

A notable application of this scaffold is in the development of novel antitubercular and antibacterial agents. Researchers have synthesized a series of 5-methylisoxazole-3-carboxamide derivatives that exhibit potent activity against Mycobacterium tuberculosis and other bacteria.[2]

Table 1: Antitubercular and Antibacterial Activity of 5-Methylisoxazole-3-carboxamide Derivatives

| Compound ID | R Group | Antitubercular Activity (MIC, µM) vs. M. tuberculosis H37Rv | Antibacterial Activity (MIC, µM) vs. B. subtilis | Antibacterial Activity (MIC, µM) vs. E. coli |

| 9 | - | 6.25 | 6.25 | - |

| 10 | - | 3.125 | - | - |

| 13 | - | 6.25 | 6.25 | - |

| 14 | - | 3.125 | - | - |

| 15 | - | - | 12.5 | - |

| 17 | - | - | 12.5 | - |

| 19 | - | - | 6.25 | - |

| 20 | - | - | 6.25 | - |

Source: Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.[2]

Anti-Inflammatory Agents

Derivatives of 5-methylisoxazole have also been investigated for their anti-inflammatory properties. The structurally related 5-methylisoxazole-3-carboxamides have been explored as alternatives to existing anti-inflammatory drugs, with some compounds showing a liver-protective effect in contrast to the potential liver toxicity of related structures like leflunomide.[4]

Raf Kinase Inhibitors

The 5-methylisoxazole core is also a valuable scaffold for the development of kinase inhibitors, which are crucial in cancer therapy. While specific derivatives of this compound as Raf kinase inhibitors are a promising area of research, detailed public data on specific compounds is still emerging. The general principle involves the isoxazole ring acting as a bioisosteric replacement for other heterocyclic systems known to interact with the kinase active site.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and the biological evaluation of the final compounds, based on published literature.

Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

The general synthetic route to 5-methylisoxazole-3-carboxamide derivatives involves a three-step process starting from the corresponding carboxylic acid.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Knoevenagel Condensation with 5-Methylisoxazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development as the resulting products often serve as precursors to biologically active molecules and functional materials.[1][4] 5-Methylisoxazole-3-carboxaldehyde is a heterocyclic aldehyde, and its derivatives are important scaffolds in various pharmaceutical compounds due to the isoxazole ring's diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5]

These application notes provide a detailed protocol for the Knoevenagel condensation of this compound with various active methylene compounds. The notes also offer insights into catalyst selection, reaction conditions, and data presentation to guide researchers in synthesizing novel isoxazole-based compounds.

Reaction Mechanism

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound by a base, to the carbonyl group of the aldehyde. This is followed by a dehydration step to afford the final condensed product. The general mechanism is outlined below:

-

Deprotonation: A base abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.

-

Intermediate Formation: An aldol-type addition intermediate is formed.

-

Dehydration: The intermediate undergoes elimination of a water molecule to form the α,β-unsaturated product.

Experimental Protocols

The following protocols outline the general procedures for the Knoevenagel condensation of this compound. The choice of catalyst, solvent, and temperature can be optimized based on the specific active methylene compound used and the desired reaction rate.

Protocol 1: Piperidine Catalyzed Condensation in Ethanol

This is a classic and widely used method for Knoevenagel condensations.

-

Materials:

-

This compound (1.0 mmol)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol)

-

Piperidine (0.1 mmol)

-

Ethanol (10 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and reflux condenser

-

-

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in 10 mL of ethanol.

-

Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature or heat to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol 2: DBU-Catalyzed Condensation in Water

This protocol offers a greener approach using water as the solvent.[6]

-

Materials:

-

This compound (1.0 mmol)

-

Active methylene compound (e.g., malononitrile) (1.0 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)

-

Water (5 mL)

-

Reaction vial with a magnetic stir bar

-

-

Procedure:

-

In a reaction vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in 5 mL of water.

-

Add DBU (0.1 mmol) to the mixture.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is often rapid and may be complete within minutes to a few hours.[6]

-

The product often precipitates out of the aqueous solution.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

-

Protocol 3: Solvent-Free Condensation

This method is environmentally friendly and often leads to high yields and simple work-up.[7]

-

Materials:

-

This compound (1.0 mmol)

-

Active methylene compound (e.g., malononitrile) (1.1 mmol)

-

Basic catalyst (e.g., anhydrous potassium carbonate, piperidine) (catalytic amount)

-

Mortar and pestle or a small reaction vial

-

-

Procedure:

-

In a mortar or a small vial, combine this compound (1.0 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of the basic catalyst.

-

Grind the mixture with a pestle at room temperature or stir vigorously in the vial.

-

The reaction is often exothermic and may solidify upon completion.

-

Monitor the reaction by taking a small sample, dissolving it in a suitable solvent, and running a TLC.

-

Once the reaction is complete, the solid product can be washed with water and a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

The product is typically of high purity, but can be recrystallized if necessary.

-

Data Presentation

The following tables summarize representative quantitative data for Knoevenagel condensations with heterocyclic aldehydes, which can serve as a reference for optimizing the reaction with this compound.

Table 1: Comparison of Catalysts for Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |

| Aromatic Aldehyde | Malononitrile | DBU | Water | Room Temp | 5 min | 98[8] |

| Aromatic Aldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 2-6 h | ~90[8] |

| Heterocyclic Aldehyde | Malononitrile | GaCl₃ | Solvent-free | Room Temp | 5-10 min | 90-95[7] |

| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH | Water | 75°C (Microwave) | 20 min | >95[8] |

Table 2: Effect of Active Methylene Compound on Reaction Conditions

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |

| Benzaldehyde | Malononitrile | DBU/Water | Water | Room Temp | 20 min | 96[6] |

| Benzaldehyde | Ethyl Cyanoacetate | DBU/Water | Water | Room Temp | 20 min | 96[6] |

| Benzaldehyde | Diethyl Malonate | DBU/Water | Water | Room Temp | 120 min | 85[6] |

Mandatory Visualization

Caption: Generalized experimental workflow for the Knoevenagel condensation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 4. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: 5-Methylisoxazole-3-carboxaldehyde in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 5-methylisoxazole-3-carboxaldehyde as a monomer in polymer synthesis is not extensively documented in current scientific literature. The following application notes and protocols are based on the known reactivity of the aldehyde functional group and general principles of polymer chemistry. The proposed polymerization is a hypothetical application intended to guide researchers in exploring the potential of this molecule in materials science.

Introduction

This compound is a heterocyclic compound with potential as a building block in the synthesis of novel polymers.[1] The presence of the aldehyde functional group allows for its participation in polycondensation reactions, while the isoxazole ring offers a unique heterocyclic moiety that can impart specific properties to the resulting polymer, such as thermal stability and potential for further functionalization.[2] This document outlines a hypothetical application of this compound in the synthesis of polyazomethines, also known as poly(Schiff base)s.

Polyazomethines are a class of polymers characterized by the azomethine (-C=N-) linkage in their backbone. They are often synthesized through the polycondensation of a dialdehyde with a diamine.[3][4] These polymers are known for their thermal stability, semiconducting properties, and potential applications in optoelectronics and as high-performance materials.[2][4]

Proposed Application: Synthesis of Poly(5-methylisoxazole-3-yl-azomethine)

This section details a hypothetical synthetic route for a novel polyazomethine derived from this compound and a generic aromatic diamine (e.g., p-phenylenediamine). The resulting polymer would feature the isoxazole ring as a pendant group on the polymer backbone.

Reaction Scheme

Figure 1: Hypothetical polycondensation of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound (Monomer)

The synthesis of the monomer can be achieved from its corresponding carboxylic acid, which is synthesized from 2,5-hexanedione.[5]

Step A: Synthesis of 5-Methylisoxazole-3-carboxylic acid

-

In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride in water.

-

Add 2,5-hexanedione to the solution.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Recrystallize the crude product from aqueous methanol to obtain pure 5-methylisoxazole-3-carboxylic acid.

Step B: Synthesis of this compound

A possible route from the carboxylic acid involves reduction. A common method for the reduction of a carboxylic acid to an aldehyde is via its conversion to an acid chloride followed by a Rosenmund reduction, or by using a selective reducing agent like diisobutylaluminium hydride (DIBAL-H).

A general procedure using DIBAL-H is as follows:

-

Dissolve 5-methylisoxazole-3-carboxylic acid in anhydrous THF in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H in an appropriate solvent (e.g., hexanes or toluene) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for a specified time, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute HCl.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by column chromatography or distillation.

Figure 2: Workflow for the synthesis of this compound.

Protocol 2: Hypothetical Synthesis of Poly(5-methylisoxazole-3-yl-azomethine)

This protocol describes a potential polycondensation reaction.

-

To a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and p-phenylenediamine.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the monomers.

-

Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the reaction mixture.

-

Heat the mixture to a temperature between 80-120 °C and stir under a continuous flow of nitrogen.

-

Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

-

After a reaction time of 24-48 hours, cool the mixture to room temperature.

-

Precipitate the polymer by pouring the viscous solution into a non-solvent, such as methanol or water.

-

Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst, and then dry it under vacuum at 60 °C.

Data Presentation

Since this is a hypothetical polymer, experimental data is not available. The following table presents the expected properties based on the characteristics of similar polyazomethines.

| Property | Expected Value/Characteristic | Rationale |

| Appearance | Yellow to orange powder | The extended conjugation of the polyazomethine backbone typically results in colored materials.[3] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) | Aromatic polyazomethines often require strong polar solvents for dissolution.[4] |

| Thermal Stability | High decomposition temperature (>300 °C) | The rigid aromatic and heterocyclic backbone is expected to impart good thermal stability.[4][6] |

| Glass Transition Temp. | >200 °C | The rigid polymer chain would lead to a high glass transition temperature. |

| Molecular Weight | Dependent on reaction conditions (Mn > 10,000 g/mol achievable) | Polycondensation reactions can yield polymers with a wide range of molecular weights depending on stoichiometry and reaction time.[7] |

Potential Applications and Further Research

Polymers incorporating the 5-methylisoxazole moiety could exhibit interesting properties for various applications:

-

High-Performance Materials: The expected thermal stability could make these polymers suitable for applications requiring resistance to high temperatures.

-

Optoelectronic Materials: The conjugated backbone of polyazomethines suggests potential for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

-

Chelating Agents: The nitrogen and oxygen atoms in the polymer backbone and the isoxazole ring could act as coordination sites for metal ions, suggesting applications in metal sequestration or catalysis.

-

Biomedical Applications: Isoxazole derivatives are known for their wide range of biological activities.[8][9] Polymers containing this moiety could be explored for drug delivery or as bioactive materials, pending cytotoxicity assessments.

Further research should focus on the actual synthesis and characterization of these polymers to validate the hypothetical properties and explore their potential applications. This would involve detailed analysis using techniques such as NMR, FTIR, GPC, TGA, and DSC.

References

- 1. Aldehyde condensation polymer | Synthesis & Properties | Britannica [britannica.com]

- 2. researchgate.net [researchgate.net]

- 3. Liquid phase synthesis of aromatic poly(azomethine)s, their physicochemical properties, and measurement of ex situ electrical conductivity of pelletized powdered samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 9. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 5-Methylisoxazole-3-carboxaldehyde in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] 5-Methylisoxazole-3-carboxaldehyde is a versatile starting material for the synthesis of a diverse library of isoxazole-containing compounds. The aldehyde functionality serves as a synthetic handle for various chemical transformations, enabling the exploration of chemical space and the optimization of biological activity. These derivatization strategies are crucial in hit-to-lead and lead optimization phases of the drug discovery process.

This document provides detailed application notes and protocols for the derivatization of this compound, focusing on reactions pertinent to the generation of compound libraries for drug screening. It includes quantitative data on the biological activity of structurally related isoxazole derivatives to guide library design and prioritization.

Key Derivatization Reactions

The aldehyde group of this compound is amenable to several carbon-carbon and carbon-nitrogen bond-forming reactions. Key transformations for generating diverse derivatives include:

-

Claisen-Schmidt Condensation to form Chalcones: This reaction with acetophenones yields isoxazole-containing chalcones, which are valuable intermediates and possess biological activities themselves.[4]

-

Knoevenagel Condensation: Reaction with active methylene compounds provides α,β-unsaturated derivatives, which are important pharmacophores.[5][6]

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which can be further modified or evaluated for their biological properties.[7][8]

-

Wittig Reaction: Allows for the introduction of a variety of substituted vinyl groups.

-

Reductive Amination: A two-step one-pot reaction with amines to produce secondary or tertiary amine derivatives.

Data Presentation: Biological Activity of Isoxazole Derivatives

While specific biological data for derivatives of this compound is emerging, data from closely related isoxazole structures can inform library design. The following tables summarize the in vitro activity of various isoxazole derivatives against key biological targets.